9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole
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Overview
Description
The compound 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including carbazole, indole, and triazine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the carbazole and indole intermediates, followed by their coupling with the triazine derivative. The final product is obtained through a series of condensation and cyclization reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
Scientific Research Applications
9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbazol-9-yl-propionic acid pyridin-3-ylmethylene-hydrazide
- 3-Carbazol-9-yl-propionic acid (3,4-dimethoxy-benzylidene)-hydrazide
- 3-Carbazol-9-yl-propionic acid (4-bromo-benzylidene)-hydrazide
Uniqueness
Compared to similar compounds, 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C61H58N6 |
---|---|
Molecular Weight |
875.2 g/mol |
IUPAC Name |
9-[2-carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole |
InChI |
InChI=1S/C61H58N6/c1-7-22-44(23-8-2)59-62-58(63-60(64-59)45-26-12-11-13-27-45)38-39-61(67-54-34-20-16-30-49(54)50-31-17-21-35-55(50)67,41-65-52-32-18-14-28-47(52)48-29-15-19-33-53(48)65)57(25-10-4)66-51(24-9-3)43(6)46-37-36-42(5)40-56(46)66/h7-37,42-43,51H,1,4,38-41H2,2-3,5-6H3 |
InChI Key |
UGFCPIUPKGANAC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1C(C2=C(N1C(=CC=C)C(CCC3=NC(=NC(=N3)C(=CC=C)C=CC)C4=CC=CC=C4)(CN5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)CC(C=C2)C)C |
Origin of Product |
United States |
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